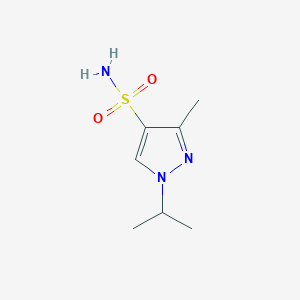

3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Description

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a methyl group at position 3, an isopropyl group at position 1, and a sulfonamide moiety at position 4 of the pyrazole ring. Its molecular formula is C₇H₁₁N₃O₂S, with a molecular weight of 235.28 g/mol . The compound is synthetically accessible via nucleophilic substitution or condensation reactions involving pyrazole intermediates and sulfonating agents, as inferred from methods described for analogous structures .

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-5(2)10-4-7(6(3)9-10)13(8,11)12/h4-5H,1-3H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREXESIGMQFVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481935-66-3 | |

| Record name | 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 3-methyl-1-(propan-2-yl)-1H-pyrazole with sulfonamide reagents. One common method is to react 3-methyl-1-(propan-2-yl)-1H-pyrazole with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit certain biological pathways in plants and pests.

Mechanism of Action

The mechanism of action of 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This can disrupt various biochemical pathways, resulting in the desired biological effect, such as antibacterial or antifungal activity.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Solubility : The target compound’s isopropyl group increases hydrophobicity compared to the 1,3-dimethyl analog, reducing aqueous solubility but improving lipid bilayer penetration .

- Thermal Stability : Pyrazole sulfonamides generally exhibit moderate thermal stability, with decomposition temperatures >200°C, as inferred from related crystalline derivatives .

Biological Activity

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, also known as 1-isopropyl-3-methyl-1H-pyrazole-4-sulfonamide, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name : 1-isopropyl-3-methyl-1H-pyrazole-4-sulfonamide

- CAS Number : 1481935-66-3

- Molecular Formula : C₇H₁₃N₃O₂S

- Molecular Weight : 203.27 g/mol

Biological Activity Overview

Research indicates that compounds in the pyrazole class, including this compound, exhibit a range of biological activities, particularly in the context of kinase inhibition and anticancer properties.

Kinase Inhibition

Recent studies have highlighted the potential of pyrazole derivatives as selective inhibitors of various kinases. For instance, a related class of biaryl pyrazoles has shown promising results in inhibiting G2019S LRRK2 kinase, which is implicated in Parkinson's disease. The introduction of substituents at specific positions on the pyrazole ring has been shown to enhance potency significantly.

| Compound | IC50 (nM) | Cellular Potency (EC50, µM) |

|---|---|---|

| Pyrazole A | 15 | 2.1 |

| Pyrazole B | 50 | 5.1 |

The modification of substituents on the pyrazole structure can lead to improved selectivity and potency against target kinases while minimizing off-target effects .

Anticancer Activity

The anticancer potential of pyrazoles has been widely studied. Various derivatives have been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects:

| Study | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| Huang et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 11 |

These findings suggest that modifications to the pyrazole scaffold can enhance its efficacy as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. The sulfonamide group is critical for binding to the active sites of these enzymes, thereby preventing their phosphorylation activities which are essential for cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have documented the effects of pyrazole derivatives on cancer cell lines and kinase inhibition:

- Inhibition of LRRK2 Kinase : A study revealed that certain pyrazole derivatives selectively inhibited LRRK2 variants with minimal impact on other kinases, suggesting a targeted approach for treating Parkinson's disease .

- Cytotoxicity Against Cancer Cells : Various pyrazoles demonstrated significant cytotoxicity against cancer cell lines such as MCF7 and A549, with IC50 values indicating potent activity against tumor growth .

Q & A

Q. Optimization Tips :

- Use triethylamine as a base to neutralize acidic byproducts .

- Monitor reaction progress via TLC or LC-MS to minimize side products.

- Adjust solvent polarity during purification to improve yield (e.g., hexane for non-polar impurities) .

Which spectroscopic and computational methods are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., ¹H NMR for methyl and isopropyl groups) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- Computational Analysis : Use Multiwfn software to calculate electrostatic potential maps or electron localization functions (ELF) for electronic structure insights .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC reference 1814839 for analogous piperidine derivatives) .

How can purity and stability be assessed during storage?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.

- Storage Conditions : Store under inert gas (argon) at -20°C to prevent sulfonamide hydrolysis .

Advanced Research Questions

How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:

- Dynamic NMR : Identify conformational exchange processes causing peak splitting at variable temperatures.

- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian 16) with experimental data to validate assignments .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

What reaction mechanisms govern the sulfonamide group’s reactivity in derivatization?

Answer:

- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base to form N-alkylated derivatives .

- Oxidation : Treat with m-CPBA to form sulfonic acid derivatives .

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronate esters (e.g., 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) to introduce aryl groups .

How do intermolecular interactions in the solid state influence crystallinity?

Answer:

- Hirshfeld Surface Analysis : Quantify hydrogen-bonding (e.g., N–H···O interactions) and π-stacking contributions using CrystalExplorer .

- Powder XRD : Compare experimental and simulated patterns to assess polymorphism .

- Thermal Analysis (DSC) : Identify phase transitions affecting crystal packing .

What strategies mitigate low yields in large-scale synthesis?

Answer:

- Flow Chemistry : Improve heat transfer and mixing efficiency for exothermic steps (e.g., diazomethane reactions) .

- Catalytic Optimization : Screen palladium catalysts for cross-coupling steps (e.g., Pd(OAc)₂ with XPhos ligands) .

- Workup Modifications : Use liquid-liquid extraction (e.g., DCM/water) instead of column chromatography for scalability .

How does substituent positioning (e.g., isopropyl vs. methyl) affect biological activity?

Answer:

- SAR Studies : Synthesize analogs (e.g., 1-cyclobutylmethyl or 1-phenyl derivatives) and test against target enzymes (e.g., carbonic anhydrase) .

- Docking Simulations : Use AutoDock Vina to predict binding affinities based on steric and electronic effects .

Data Contradiction Analysis

Example : Conflicting melting points reported for intermediates.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.